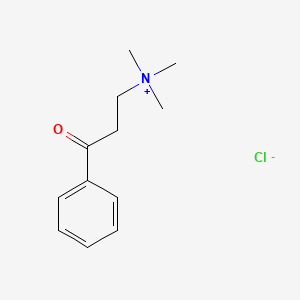

N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride

Vue d'ensemble

Description

N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride is an organic compound that belongs to the class of quaternary ammonium salts. It is a keto analog of acetylcholine and has been studied for its inhibitory effects on human placental choline acetyltransferase . This compound is known for its stability and selectivity, making it a valuable tool in biochemical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride typically involves the reaction of benzyl chloride with trimethylamine in the presence of a suitable solvent and base . The reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through crystallization or other suitable methods.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

Oxidation and Reduction: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted ammonium salts, while oxidation reactions could produce corresponding ketones or alcohols.

Applications De Recherche Scientifique

Structure and Composition

- Molecular Formula : C₁₂H₁₈ClNO

- Molecular Weight : 233.73 g/mol

- CAS Number : 67190-44-7

Chemistry

N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride serves as a reagent and catalyst in organic synthesis. It is particularly useful in:

- Esterification Reactions : Facilitating the formation of esters from acids and alcohols.

- Nucleophilic Substitution Reactions : Participating in reactions where nucleophiles replace leaving groups.

Biology

The compound's role as an inhibitor of choline acetyltransferase makes it valuable in neurochemical research. Its mechanism involves noncompetitive inhibition, leading to decreased acetylcholine production, which is significant in studying:

- Neurodegenerative Diseases : Such as Alzheimer's disease, where cholinergic dysfunction is prevalent.

Medicine

Due to its selectivity and stability, this compound shows potential for developing therapeutic agents aimed at modulating cholinergic systems. Its unique properties may allow for targeted treatments with reduced side effects compared to other cholinergic inhibitors.

Industrial Applications

In the chemical industry, N,N,N-trimethyl compounds are utilized as intermediates in the production of various chemicals and formulations, including stabilizers for emulsions and surfactants.

Inhibition Studies

Research has demonstrated that N,N,N-trimethyl compounds exhibit significant inhibitory effects on choline acetyltransferase activity in vitro. Notably, studies have reported IC50 values indicating its potency compared to other known inhibitors.

Neuroprotective Effects

While direct evidence for neuroprotective effects specific to this compound is limited, analogous compounds have shown potential in modulating neurotransmitter levels, suggesting avenues for further research.

Toxicological Assessments

Toxicity studies indicate that many quaternary ammonium compounds can exhibit cytotoxicity at high concentrations; however, N,N,N-trimethyl derivatives often present lower toxicity profiles, making them safer candidates for therapeutic development.

Mécanisme D'action

The primary mechanism of action of N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride involves the inhibition of choline acetyltransferase . This enzyme is responsible for the synthesis of acetylcholine, a neurotransmitter. The compound binds noncompetitively to the enzyme, preventing the formation of acetylcholine. This inhibition is rapid in onset and slowly reversible, making it a potent and selective inhibitor .

Comparaison Avec Des Composés Similaires

Similar Compounds

Acetylcholine: A natural neurotransmitter with a similar structure but less stability.

Styrylpyridines: Other inhibitors of choline acetyltransferase but less selective and stable compared to N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride.

Halogenoacetylcholines: These compounds also inhibit choline acetyltransferase but decompose more readily in solution.

Uniqueness

This compound stands out due to its high stability and selectivity as an inhibitor of choline acetyltransferase. Unlike other inhibitors, it remains stable in solution for extended periods and exhibits negligible activity at muscarinic and nicotinic receptors . This makes it a valuable tool for studying cholinergic systems without off-target effects.

Activité Biologique

N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride, also known as a quaternary ammonium compound, has garnered attention for its biological activity, particularly as an inhibitor of choline acetyltransferase (ChAT). This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Overview of the Compound

This compound is characterized by its keto analog structure related to acetylcholine. Its synthesis typically involves the reaction of benzyl chloride with trimethylamine in a controlled environment, yielding a compound noted for its stability and selectivity as an enzyme inhibitor.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of choline acetyltransferase. This enzyme is crucial for the synthesis of acetylcholine from acetyl-CoA and choline. The compound binds noncompetitively to ChAT, leading to a decrease in acetylcholine production, which is vital for various neurochemical processes.

Comparison with Other Inhibitors

| Compound | Type | Stability | Selectivity |

|---|---|---|---|

| This compound | Quaternary Ammonium | High | High (ChAT > AChE) |

| Acetylcholine | Natural Neurotransmitter | Low | Low |

| Styrylpyridines | ChAT Inhibitor | Moderate | Moderate |

| Halogenoacetylcholines | ChAT Inhibitor | Low | Low |

Neurochemical Research

The inhibitory properties of this compound make it a valuable tool in neurochemical research. By selectively inhibiting ChAT, researchers can study the implications of reduced acetylcholine levels in various neurological conditions, such as Alzheimer's disease and other cholinergic dysfunctions.

Therapeutic Potential

Given its selectivity and stability, this compound holds promise for therapeutic applications targeting conditions related to acetylcholine metabolism. Its ability to inhibit ChAT without significant effects on muscarinic or nicotinic receptors suggests that it may be developed into a treatment option for diseases where modulation of cholinergic signaling is beneficial.

Case Studies and Research Findings

Several studies have explored the biological activity of N,N,N-trimethyl compounds related to neurochemistry:

- Inhibition Studies : Research indicates that N,N,N-trimethyl compounds exhibit significant inhibitory effects on ChAT activity in vitro, with IC50 values demonstrating their potency compared to other known inhibitors .

- Neuroprotective Effects : Some studies have suggested that compounds with similar structures may provide neuroprotective effects by modulating neurotransmitter levels, although direct evidence for this compound remains limited .

- Toxicological Assessments : Toxicity studies have shown that while many quaternary ammonium compounds can exhibit cytotoxicity at high concentrations, N,N,N-trimethyl derivatives often demonstrate lower toxicity profiles, making them safer candidates for further development .

Propriétés

IUPAC Name |

trimethyl-(3-oxo-3-phenylpropyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18NO.ClH/c1-13(2,3)10-9-12(14)11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEBDLGOYFXINS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCC(=O)C1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24472-88-6 (Parent) | |

| Record name | (2-Benzoylethyl)trimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067190447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00986214 | |

| Record name | N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00986214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67190-44-7 | |

| Record name | (2-Benzoylethyl)trimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067190447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC122481 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122481 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00986214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.